molecular formula C6H7NO B1590119 5,6-Dihydro-4H-pyran-2-carbonitrile CAS No. 31518-13-5

5,6-Dihydro-4H-pyran-2-carbonitrile

Cat. No. B1590119
CAS RN: 31518-13-5
M. Wt: 109.13 g/mol
InChI Key: DPQCEBXGFGVSAB-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyran-2-carbonitrile is a chemical compound with the molecular formula C6H7NO and a molecular weight of 109.13 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of pyran derivatives, including 5,6-Dihydro-4H-pyran-2-carbonitrile, has been a topic of interest in synthetic chemistry . A variety of synthetic strategies have been proposed, with the multicomponent reaction (MCR) approach being particularly efficient due to its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .

Scientific Research Applications

Nucleoside Hydroxyl Protection

This compound is used as a reagent for the protection of nucleoside hydroxyl functions, which is crucial in the synthesis of oligoribonucleotides .

Chiral Alcohol Protection

It serves as a protecting agent for chiral alcohols, which are often used in the synthesis of pharmaceuticals and other complex organic molecules .

Synthesis of Spiro-γ/δ-dilactone

5,6-Dihydro-4H-pyran-2-carbonitrile is utilized in the synthesis of spiro-γ/δ-dilactone as a mixture of diastereomers, which has implications in medicinal chemistry .

Anticancer Properties

Derivatives of this compound, such as (<i>R</i>)-rugulactone, have shown promising anticancer properties, making it significant in cancer research .

Intermediate for Heterocycles Synthesis

It acts as an intermediate in the synthesis of various organic compounds including heterocycles, which are foundational structures in many drugs .

Enantioselective Hydrogenation Catalyst

The compound has been used in novel applications involving cinchona-modified supported Pd catalysts for enantioselective hydrogenation processes .

Blood Clotting Factor Inhibition

New derivatives synthesized from 5,6-Dihydro-4H-pyran-2-carbonitrile have been studied for their inhibitory properties against blood clotting factors Xa and XIa .

Multicomponent Synthesis of Pyran Derivatives

It is involved in multicomponent reactions to design 4H-pyran derivatives via catalyzed one-pot reactions, which are important in developing new pharmaceuticals .

Safety And Hazards

In terms of safety, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 5,6-Dihydro-4H-pyran-2-carbonitrile . In case of accidental ingestion or inhalation, immediate medical attention is required . For firefighting, the use of dry chemical, carbon dioxide, or alcohol-resistant foam is recommended .

properties

IUPAC Name

3,4-dihydro-2H-pyran-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQCEBXGFGVSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(OC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483541
Record name 5,6-Dihydro-4H-pyran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-pyran-2-carbonitrile

CAS RN

31518-13-5
Record name 5,6-Dihydro-4H-pyran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
5,6-Dihydro-4H-pyran-2-carbonitrile

Q & A

Q1: What are the key synthetic routes to 3,4-dihydro-2H-pyran-6-carbonitriles?

A: A highly effective method involves the hetero-Diels-Alder reaction. α,β-Unsaturated acyl cyanides react with electron-rich alkenes, such as ethyl vinyl ether [, ], or with substituted styrenes [], under mild conditions to yield 3,4-dihydro-2H-pyran-6-carbonitriles. This reaction proceeds with high regio- and stereoselectivity, often favoring the endo-cycloaddition product.

Q2: How does the substituent on the styrene affect the hetero-Diels-Alder reaction with α,β-unsaturated acyl cyanides?

A: Research indicates that electron-donating substituents on the styrene accelerate the reaction rate []. This inverse electron demand effect is consistent with a concerted cycloaddition mechanism. The reaction of acryloyl cyanide with various para-substituted styrenes revealed a Hammett reaction constant (ρp+) of -1.47, signifying the buildup of positive charge in the transition state and the preference for electron-donating substituents on the styrene ring [].

Q3: Can 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles be converted into other useful compounds?

A: Yes, these compounds serve as versatile intermediates []. Treatment with alkoxides can lead to ring-opening and the formation of alkyl (2Z,4E)-5-ethoxypenta-2,4-dienoates []. Alternatively, dehydrobromination, facilitated by bases like DBU (1,8-diazabicyclo[5,4,0]undec-7-ene), yields 2-ethoxy-2H-pyran derivatives, which can be further functionalized [].

Q4: Are there any insights into the stability of these compounds?

A: While 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles are relatively stable, their 2-ethoxy-2H-pyran counterparts can be quite reactive. For instance, 6-ethoxy-2-oxohexa-3,5-dienenitrile, formed via DBU-mediated dehydrobromination, tends to dimerize, highlighting the transient nature of some 2H-pyran derivatives [].

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